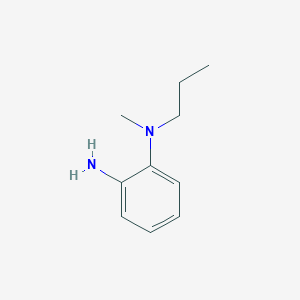

N1-methyl-N1-propylbenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

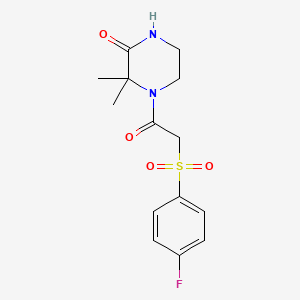

N1-methyl-N1-propylbenzene-1,2-diamine is a synthetic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

N1-benzyl-4-methylbenzene-1,2-diamine (BMD), a novel synthetic compound similar to N1-methyl-N1-propylbenzene-1,2-diamine, has been identified to have anti-inflammatory effects. It suppresses nuclear factor-kappaB (NF-kappaB) dependent expression of inducible nitric oxide synthase in macrophages, thereby potentially offering therapeutic potential in nitric oxide-associated inflammatory diseases (Shin et al., 2005).

Oxidation Studies

A study on the oxidation of n-propylbenzene, which shares structural similarities with this compound, has provided insights into the oxidation mechanisms of such compounds. This research is essential for understanding the chemical behavior of aromatic compounds under various conditions (Dagaut et al., 2002).

Synthesis and Characterization of Complexes

The synthesis and characterization of macrocyclic Schiff-base complexes using polyamine ligands related to this compound have been conducted. This research contributes to the broader understanding of the chemical properties and potential applications of these types of compounds (Keypour et al., 2008).

Catalytic Activity in Multicomponent Reactions

The catalytic activity of N1,N1,N2,N2-tetramethylethane-1,2-diamine, a compound with structural similarities, has been explored. This research sheds light on potential catalytic applications of this compound in various chemical reactions (Zare et al., 2017).

Preparation of CO2 Adsorbents

Research on the preparation of CO2 adsorbents using compounds structurally related to this compound has demonstrated their potential use in environmental applications, specifically for carbon capture (Sim et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-N-methyl-2-N-propylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKCEEDYFUOWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)

![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)

![methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2406934.png)

![Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2406939.png)

![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2406943.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406947.png)

![N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2406948.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)

![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)